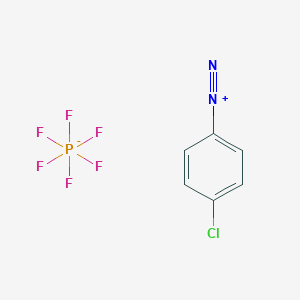

4-Chlorobenzenediazonium hexafluorophosphate

Beschreibung

Eigenschaften

IUPAC Name |

4-chlorobenzenediazonium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN2.F6P/c7-5-1-3-6(9-8)4-2-5;1-7(2,3,4,5)6/h1-4H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLVAGIWTVZCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)Cl.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1582-27-0 | |

| Record name | Benzenediazonium, 4-chloro-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1582-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 4-chloro-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-chlorobenzenediazonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Master Guide: 4-Chlorobenzenediazonium Hexafluorophosphate (CAS 1582-27-0)

Executive Summary

4-Chlorobenzenediazonium hexafluorophosphate (CAS 1582-27-0) is a versatile, bench-stable diazonium salt serving as a high-reactivity electrophile in organic synthesis and surface engineering. Unlike its chloride counterpart, the hexafluorophosphate anion (

Physicochemical Profile

The stability of this salt is derived from the non-coordinating nature of the hexafluorophosphate counterion, which stabilizes the energetic diazonium cation (

| Property | Value / Description |

| CAS Number | 1582-27-0 |

| Molecular Formula | |

| Molecular Weight | 284.52 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility (High) | Acetonitrile (MeCN), Acetone, DMF, DMSO |

| Solubility (Low/Insol.) | Diethyl ether, Hexanes, Water (Cold), Toluene |

| Melting Point | Decomposition typically >130°C (Caution: Energetic decomposition) |

| Stability | Bench-stable at RT if dry; store at 2-8°C for long-term. Shock-sensitive. |

Synthesis & Purification Protocol

Objective: Isolate high-purity 4-chlorobenzenediazonium hexafluorophosphate starting from 4-chloroaniline. Mechanism: Diazotization followed by anion metathesis.

Reagents[1][2][3][4][5][6][7]

-

4-Chloroaniline (1.0 eq)

-

Hydrochloric acid (HCl), 37% (2.5 eq)

-

Sodium nitrite (

) (1.1 eq) -

Ammonium hexafluorophosphate (

) or -

Solvents: Water (deionized), Diethyl ether.

Step-by-Step Methodology

-

Acidification: Suspend 4-chloroaniline in dilute HCl (1:1 water/acid mix) in a round-bottom flask. Cool the suspension to 0–5°C using an ice/salt bath. Vigorous stirring is essential to prevent localized heating.

-

Diazotization: Dropwise add an aqueous solution of

while maintaining the internal temperature below 5°C .-

Checkpoint: The solution should become clear/pale yellow. Test with starch-iodide paper; an immediate blue/black color confirms excess nitrous acid (required).

-

-

Anion Exchange: Once diazotization is complete (approx. 30 min), add the

or-

Observation: A thick precipitate will form immediately as the solubility of the

salt is significantly lower than the chloride in water.

-

-

Precipitation & Filtration: Stir for 15 minutes to ensure complete ion exchange. Filter the solid under vacuum using a sintered glass funnel.

-

Purification (The "Self-Validating" Step):

-

Wash the filter cake with cold water (2x) to remove excess acid and inorganic salts.

-

Wash with cold diethyl ether (2x) to remove unreacted aniline and dry the solid.

-

Validation: The ether wash should be colorless. If yellow, impurities remain.

-

-

Drying: Dry the solid under high vacuum at room temperature for 4 hours. Do not heat. Store in a foil-wrapped vial at 4°C.

Process Workflow Visualization

Figure 1: Synthesis workflow for isolating the hexafluorophosphate salt via anion metathesis.

Key Applications & Mechanisms[2][8]

The Heck-Matsuda Reaction

This reagent is superior to aryl halides for introducing the 4-chlorophenyl group onto olefins. The reaction proceeds without phosphine ligands, often at room temperature or with mild heating, driven by the energetically favorable loss of

Protocol (General):

-

Dissolve 4-chlorobenzenediazonium hexafluorophosphate (1.0 eq) and the alkene (1.2 eq) in Methanol or Acetonitrile.

-

Add catalyst:

(1-5 mol%). -

Stir at 25–40°C. Monitor

evolution. -

Note: No base is strictly required if the solvent can buffer the acid, but weak bases (

) are often added.

Figure 2: Catalytic cycle of the Heck-Matsuda reaction. Note the phosphine-free oxidative addition.

Electrochemical Surface Grafting

The diazonium salt is widely used to covalently modify carbon (glassy carbon, graphene), gold, and semiconductor surfaces.

Mechanism: A one-electron reduction at the electrode surface generates a neutral aryl radical. This highly reactive species attacks the surface, forming a robust C-C or C-Metal covalent bond.

Protocol:

-

Electrolyte: 0.1 M

in Acetonitrile. -

Concentration: 1–5 mM diazonium salt.

-

Method: Cyclic Voltammetry (CV) from +0.5 V to -0.6 V (vs Ag/AgCl).

-

Observation: An irreversible reduction peak appears around 0 V to -0.2 V. Subsequent cycles show current suppression, confirming the formation of a blocking layer (passivation).

Safety & Handling (Critical)

While

-

Thermal Stability: Decomposition onset is typically >130°C. Never heat bulk solids. Perform Differential Scanning Calorimetry (DSC) on new batches to determine the exact decomposition exotherm (

). -

Shock Sensitivity: Handle with plastic spatulas. Avoid friction or grinding.[1]

-

Storage: Store at 2–8°C in the dark. Decomposition is autocatalytic; if the solid turns dark orange/brown, quench immediately in dilute NaOH.

-

Incompatibility: Avoid contact with strong nucleophiles or reducing agents in the solid state.

References

-

Synthesis & Stability: Hanson, P., et al. "The isolation and characterization of arenediazonium hexafluorophosphates." Journal of the Chemical Society, Perkin Transactions 2. Link

-

Heck-Matsuda Reaction: Taylor, J. G., et al. "Recent Advances in the Heck-Matsuda Reaction in Organic Synthesis." Chemistry - A European Journal. Link

-

Electrochemical Grafting: Belanger, D., & Pinson, J. "Electrografting: a powerful method for surface modification." Chemical Society Reviews. Link

-

Safety Data: "Diazo Compounds and Diazonium Salts."[1] Bretherick's Handbook of Reactive Chemical Hazards. Link

Sources

4-Chlorobenzenediazonium hexafluorophosphate molecular weight and formula

An In-Depth Technical Guide to 4-Chlorobenzenediazonium Hexafluorophosphate: Synthesis, Properties, and Applications

Introduction

4-Chlorobenzenediazonium hexafluorophosphate is a versatile and relatively stable aryldiazonium salt that serves as a critical reagent for synthetic chemists, particularly within the pharmaceutical and materials science sectors. Unlike the more labile diazonium chlorides or sulfates, the hexafluorophosphate counterion (PF₆⁻) imparts significantly greater thermal stability, allowing for the isolation, storage, and handling of this compound as a solid.[1] This stability is paramount for controlling reaction stoichiometry and achieving reproducible outcomes in complex synthetic pathways.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 4-chlorobenzenediazonium hexafluorophosphate. It details the compound's core physicochemical properties, provides an in-depth protocol for its synthesis with mechanistic insights, explores its key applications in modern organic synthesis and bioconjugation, and outlines essential safety and handling procedures.

Physicochemical Properties

The fundamental properties of 4-chlorobenzenediazonium hexafluorophosphate are summarized below. This data is essential for calculating molar equivalents, understanding its physical state, and ensuring proper identification.

| Property | Value | Source |

| Chemical Formula | C₆H₄ClF₆N₂P | [2][3][4] |

| Molecular Weight | 284.52 g/mol | [2] |

| CAS Number | 1582-27-0 | [2][3][4] |

| IUPAC Name | 4-chlorobenzenediazonium;hexafluorophosphate | [2][4] |

| Appearance | Typically a crystalline solid | General Knowledge |

| Component Compounds | 4-chlorobenzenediazonium, Hexafluorophosphate | [2] |

Synthesis and Mechanistic Rationale

The synthesis of 4-chlorobenzenediazonium hexafluorophosphate is a well-established two-step process involving diazotization of 4-chloroaniline followed by anion exchange. The protocol described below is a self-validating system, grounded in established chemical principles.

Experimental Protocol: Synthesis

Step 1: Diazotization of 4-Chloroaniline

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-chloroaniline (1.0 equivalent) in a 3 M solution of hydrochloric acid.

-

Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this low temperature throughout the reaction to prevent the premature decomposition of the diazonium salt and minimize side reactions.[5]

-

Nitrosation: Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold water. Add this solution dropwise to the cooled aniline suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[5] The slow addition is crucial to control the exothermic reaction and prevent the formation of hazardous nitrogen oxides.

-

Confirmation: After the addition is complete, stir the resulting pale-yellow solution for an additional 20 minutes at 0-5 °C. The reaction is complete when a drop of the solution produces an immediate blue-black color on potassium iodide-starch paper, indicating a slight excess of nitrous acid.

Step 2: Anion Exchange and Isolation

-

Precipitation: To the cold diazonium chloride solution, add a 60% aqueous solution of hexafluorophosphoric acid (HPF₆) (1.0 equivalent) dropwise with continuous stirring. The hexafluorophosphate salt is significantly less soluble in water than the chloride salt, leading to its precipitation.[1]

-

Isolation: The precipitate of 4-chlorobenzenediazonium hexafluorophosphate is collected by vacuum filtration.

-

Washing: Wash the collected solid sequentially with cold water, cold ethanol, and finally with diethyl ether to remove residual acids and water.

-

Drying: Dry the product under vacuum at room temperature. Caution: Do not heat the diazonium salt, as it can decompose explosively.[6] Store the dried solid in a refrigerated and desiccated environment.

Causality and Expertise-Driven Insights

-

Low Temperature: The diazonium group (–N₂⁺) is highly activated and prone to thermal decomposition, where it is lost as nitrogen gas (N₂). Performing the reaction at 0–5 °C is the most critical parameter for ensuring a high yield and preventing uncontrolled decomposition.[5]

-

Hexafluorophosphate Counterion: The choice of the PF₆⁻ counterion is a key aspect of modern diazonium salt chemistry. Its non-nucleophilic and charge-diffuse nature forms a more stable ionic lattice with the diazonium cation compared to smaller, more nucleophilic anions like Cl⁻. This enhanced stability allows the salt to be isolated as a bench-stable solid, a significant advantage over in-situ preparations.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-chlorobenzenediazonium hexafluorophosphate.

Core Applications in Research and Drug Development

4-Chlorobenzenediazonium hexafluorophosphate is a powerful intermediate for introducing a 4-chlorophenyl moiety into a target molecule.

Aryl-Aryl Bond Formation and Functional Group Interconversion

This reagent is a substrate for numerous classical cross-coupling reactions, including the Gomberg-Bachmann reaction for synthesizing biaryls and the Meerwein arylation for adding the 4-chlorophenyl group across activated double bonds. Furthermore, it is an excellent precursor for Sandmeyer-type reactions to install various functionalities (e.g., -CN, -Br) or for the Balz-Schiemann reaction, which uses the related tetrafluoroborate salt to introduce fluorine, a common modification in medicinal chemistry.

Bioconjugation and Drug Delivery

A cutting-edge application for stable diazonium salts is the selective modification of proteins for therapeutic or diagnostic purposes. Diazonium compounds react selectively with the electron-rich phenolic side chain of tyrosine residues under mild, slightly basic conditions.[1]

This reaction can be used to attach functional payloads to proteins or antibodies. For example, a drug molecule could be appended with a 4-chlorophenyl linker via this chemistry, enabling its conjugation to a targeting antibody. While 4-formylbenzenediazonium hexafluorophosphate is specifically cited for introducing a bioorthogonal aldehyde handle, the underlying reactivity principle applies broadly to stable diazonium salts like the 4-chloro analogue.[1] This strategy is highly relevant in the development of antibody-drug conjugates (ADCs).

Safety, Handling, and Storage

Trustworthiness in practice relies on rigorous safety protocols. Aryldiazonium salts are high-energy compounds and must be handled with appropriate care.

-

Hazard Overview: Solid diazonium salts are sensitive to shock, friction, and heat, and can decompose explosively.[6] Always handle with non-metallic spatulas.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.[7][8]

-

Safe Handling: Avoid creating dust.[6] Use this reagent in a well-ventilated area. In case of accidental release, do not dry sweep; instead, carefully moisten the material and collect it for disposal.

-

Storage: For maximum stability, store 4-chlorobenzenediazonium hexafluorophosphate in a tightly sealed container, protected from light, and refrigerated (2-8 °C).[7]

-

Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local regulations. Do not discharge to sewer systems.[6]

Conclusion

4-Chlorobenzenediazonium hexafluorophosphate stands out as a valuable and practical reagent for the modern chemist. Its enhanced stability, conferred by the hexafluorophosphate anion, allows for reliable and controlled reactions, moving beyond the constraints of in-situ generation. From fundamental cross-coupling reactions to advanced applications in the bioconjugation of proteins for drug development, its utility is extensive. By adhering to the synthesis and safety protocols outlined in this guide, researchers can effectively and safely leverage the powerful reactivity of this compound to advance their scientific objectives.

References

-

PubChem. (n.d.). Benzenediazonium, 4-chloro-, hexafluorophosphate(1-) (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). 4-chlorobenzenediazonium hexafluorophosphate. ECHA. Retrieved from [Link]

-

Domínguez, Z., et al. (2000). 4-(4-CHLOROPHENYL)BUTAN-2-ONE. Organic Syntheses, 77, 206. Retrieved from [Link]

-

Uttam, K., et al. (2012). Formylbenzene diazonium hexafluorophosphate reagent for tyrosine-selective modification of proteins and the introduction of a bioorthogonal aldehyde. Bioconjugate Chemistry, 23(8), 1642–1648. Retrieved from [Link]

-

LookChem. (n.d.). 4-nitrobenzenediazonium chloride Safety Data Sheets(SDS). Retrieved from [Link]

-

MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 2014. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). New Journal of Chemistry. Retrieved from [Link]

Sources

- 1. Formylbenzene diazonium hexafluorophosphate reagent for tyrosine-selective modification of proteins and the introduction of a bioorthogonal aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzenediazonium, 4-chloro-, hexafluorophosphate(1-) (1:1) | C6H4ClF6N2P | CID 2723983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pt.tnjchem.com [pt.tnjchem.com]

- 4. ECHA CHEM [chem.echa.europa.eu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. lookchem.com [lookchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Technical Guide: Comparative Stability and Synthetic Utility of Arenediazonium Hexafluorophosphate vs. Chloride Salts

Executive Summary

Arenediazonium salts are versatile synthetic intermediates, yet their utility is often compromised by the thermal instability and explosive nature of the traditional chloride salts. This guide analyzes the physicochemical transition from diazonium chlorides (highly reactive, hygroscopic, explosive) to diazonium hexafluorophosphates (shelf-stable, non-hygroscopic, isolable).

For researchers in drug discovery and process chemistry, substituting

Part 1: The Stability Paradox (Theoretical Framework)

The dramatic difference in stability between

Lattice Enthalpy and Size-Matching

According to the Kapustinskii equation and general ionic lattice theory, stability is maximized when the cation and anion are of comparable size.

-

The Mismatch (Chloride): The arenediazonium cation is large and diffuse. The chloride ion (

) is small and "hard." This size mismatch creates a strained crystal lattice with poor packing energy, making the solid highly susceptible to mechanical shock and thermal decomposition. -

The Match (Hexafluorophosphate): The

anion is a large, diffuse, octahedral species. It effectively matches the size of the arenediazonium cation, allowing for efficient packing and significantly higher lattice energy. This "dilutes" the positive charge density and stabilizes the solid state.

Nucleophilicity and Coulombic Interaction

-

Chloride (

): A nucleophilic anion. In the solid state or concentrated solution, -

Hexafluorophosphate (

): A non-coordinating, non-nucleophilic anion. It acts purely as a counter-ion to balance charge without interacting chemically with the sensitive diazo group, thereby suppressing spontaneous decomposition pathways.

Mechanism Visualization

The following diagram illustrates the stability hierarchy and the distinct decomposition pathways.

Figure 1: Mechanistic divergence in stability between chloride and hexafluorophosphate salts. The size-match of the anion is the critical determinant of lattice stability.

Part 2: Comparative Analysis (Data)[1]

The following data highlights the operational differences. While chlorides are often too unstable to measure melting points (exploding instead),

| Feature | Diazonium Chloride ( | Diazonium Hexafluorophosphate ( | Impact on Research |

| Physical State | Hygroscopic paste/solid | Crystalline, free-flowing solid | |

| Thermal Stability | Decomposes < 0°C to ~20°C (Explosive when dry) | Stable > 100°C (often MP > 120°C) | |

| Shock Sensitivity | High (Primary Explosive risk) | Low (Insensitive to minor friction) | Safer handling during isolation. |

| Solubility | Water soluble, polar organics | Insoluble in water; Soluble in MeCN, Acetone | |

| Reactivity | Prone to nucleophilic attack by | Inert anion; ideal for cation-only reactivity | Essential for photoredox/anhydrous chemistry. |

Key Data Point: 4-Nitrobenzenediazonium chloride is known to explode upon drying. Its hexafluorophosphate counterpart decomposes controllably at approximately 150°C [1].

Part 3: Experimental Protocols

Safety Pre-requisites

Before conducting these protocols, review the "Cardinal Rules" of diazonium safety [2]:

-

Scale: Never isolate >0.75 mmol of a new diazonium salt without DSC screening.

-

Temperature: Keep diazotization < 5°C.

-

Tools: Use plastic spatulas (no metal) to avoid friction ignition.

-

PPE: Blast shield is mandatory for isolation steps.

Protocol: Synthesis of Arenediazonium Hexafluorophosphates

This protocol utilizes an anion-exchange method.[1][2] The diazonium species is generated as a soluble chloride and precipitated immediately as the insoluble hexafluorophosphate.

Reagents:

-

Aniline derivative (1.0 equiv)[3]

-

Sodium Nitrite (

, 1.05 equiv) -

Ammonium Hexafluorophosphate (

, 1.1 - 1.5 equiv) or

Step-by-Step Workflow:

-

Formation of Amine Salt: Suspend the aniline (10 mmol) in water (10 mL) and add concentrated HCl (3 mL). Cool the mixture to 0°C in an ice/salt bath. Result: Amine hydrochloride precipitates or dissolves.

-

Diazotization: Dissolve

(0.72 g, 10.5 mmol) in minimal water (2 mL). Add this solution dropwise to the amine mixture, maintaining internal temperature < 5°C. Stir for 30 minutes.-

QC Check: Solution should be clear. Test with starch-iodide paper (turns blue = excess

). Add urea to quench excess nitrous acid if necessary.

-

-

Anion Exchange: Dissolve

(1.8 g, 11 mmol) in water (5 mL). Add this solution in one portion to the diazonium mixture.-

Observation: A thick precipitate (white/yellow/orange depending on substituent) will form immediately.

-

-

Isolation: Stir for 15 minutes. Filter the solid using a sintered glass funnel (plastic spatula only).

-

Purification: Wash the cake with cold water (2 x 5 mL) to remove NaCl and acid. Wash with cold anhydrous ether (2 x 5 mL) to remove water and dry the solid.

-

Drying: Dry under vacuum in the dark for 1-2 hours. Do not heat.

Synthetic Workflow Diagram

Figure 2: Anion exchange workflow. The process relies on the water-insolubility of the

Part 4: Applications & Strategic Utility

Photoredox Catalysis

Modern visible-light photoredox catalysis (e.g., Meerwein arylations) requires diazonium salts as radical precursors.

-

Problem: Chloride salts introduce nucleophilic

which can quench radical cations or poison catalysts. -

Solution:

salts are standard here. They are soluble in acetonitrile/DMSO (common photoredox solvents) and the anion is inert to the radical mechanism [3].

The Balz-Schiemann Reaction

While typically associated with tetrafluoroborates (

-

Note:

is generally preferred for industrial fluorination due to atom economy, but

Storage and Library Generation

For drug discovery, generating a library of 50+ diazonium salts for rapid screening (e.g., fragment-based coupling) is impossible with chlorides.

References

-

Filimonov, V. D., et al. (2008).[5] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964. Link(Note: Discusses comparative stability of counter-ions including PF6).

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 114-118. Link(Source of the "Cardinal Rules" and safety data).

-

Hanson, P., et al. (2002). The mechanisms of hydrolysis of arenediazonium ions. Journal of the Chemical Society, Perkin Transactions 2, 1135-1150. Link

- Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. WO2004108633A1 - Process for the preparation of aryl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability [organic-chemistry.org]

4-Chlorobenzenediazonium Hexafluorophosphate: A Technical Guide to Structure and Reactivity

Topic: 4-Chlorobenzenediazonium Hexafluorophosphate: Structure, Synthesis, and Reactivity Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Scientists

Executive Summary

4-Chlorobenzenediazonium hexafluorophosphate (CAS: 1582-27-0) represents a class of "super-electrophilic" reagents essential for modern organic synthesis and materials science. Unlike their chloride counterparts, which are hygroscopic and potentially explosive, hexafluorophosphate (

Structural Characterization & Physical Properties[1][2][3][4]

The stability of diazonium salts is dictated by the counter-ion. The hexafluorophosphate anion (

Physicochemical Properties Table

| Property | Description / Value |

| Chemical Formula | |

| Molecular Weight | 284.53 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Decomposition Temp ( | ~130–140 °C (Exothermic decomposition upon melting) |

| Solubility | Soluble: Acetonitrile, Acetone, DMF, DMSOInsoluble: Diethyl ether, Hexanes, Water (cold) |

| Stability | Stable at room temperature for short periods; long-term storage recommended at 2–8 °C in the dark.[1] |

| Shock Sensitivity | Low (compared to chloride salts), but standard precautions for energetic materials apply.[2] |

Spectroscopic Identity

-

IR Spectroscopy: Characteristic

stretching vibration band typically observed at -

H NMR (CD

-

P NMR: Septet centered at

Synthesis & Preparation Protocol

The synthesis exploits the insolubility of the hexafluorophosphate salt in water, allowing for easy isolation via filtration. This protocol ensures high purity without the need for dangerous recrystallization steps often required for other salts.

Optimized Synthesis Workflow

Reagents:

-

4-Chloroaniline (1.0 equiv)

-

Sodium Nitrite (

, 1.1 equiv) -

Hydrochloric Acid (HCl, 12M, 2.5 equiv)

-

Hexafluorophosphoric acid (

, 60% aq.[3] solution, 1.2 equiv) or Ammonium Hexafluorophosphate (

Protocol:

-

Dissolution: Suspend 4-chloroaniline in dilute HCl (approx. 3M) in a round-bottom flask. Cool the mixture to

using an ice/salt bath. -

Diazotization: Dropwise add an aqueous solution of

while maintaining the internal temperature below -

Anion Exchange: Add the

solution (or saturated -

Isolation: Stir for an additional 15 minutes to ensure complete precipitation. Filter the solid using a sintered glass funnel.

-

Purification: Wash the filter cake strictly with cold water (to remove excess acid/salts) followed by cold diethyl ether (to remove water and organic impurities).

-

Drying: Dry under high vacuum at room temperature for 4–6 hours. Store in a desiccator at

.

Synthesis Process Map

Reactivity Profile & Mechanistic Insights[9][10]

The reactivity of 4-chlorobenzenediazonium hexafluorophosphate is dominated by the excellent leaving group ability of

Key Reaction Classes

A. Matsuda-Heck Reaction (Pd-Catalyzed Arylation)

Unlike traditional Heck reactions requiring aryl halides and high temperatures, diazonium salts react with alkenes under mild conditions (often room temperature) without the need for phosphine ligands.[6][7][8]

-

Mechanism: Oxidative addition of Pd(0) to the

bond is extremely facile, generating a cationic Aryl-Pd(II) species. -

Application: Synthesis of styrenes, cinnamates, and stilbenes.[6]

B. Azo Coupling (Electrophilic Aromatic Substitution)

The diazonium cation acts as a weak electrophile, reacting with electron-rich aromatics (phenols, anilines) at the para position.

-

Conditions: Mildly acidic to neutral pH (buffered) to prevent diazonium decomposition while maintaining the nucleophilicity of the coupling partner.

C. Surface Grafting (Radical Formation)

Upon electrochemical or chemical reduction (e.g., by iron powder or hypophosphorous acid), the diazonium salt releases

-

Utility: Covalent modification of metals (Au, Cu), carbon (graphene, glassy carbon), and polymers. This forms a robust

or

D. Balz-Schiemann / Sandmeyer Types

Thermal decomposition in the presence of nucleophiles leads to substitution.

-

Fluorination: Controlled thermal decomposition can yield 1-chloro-4-fluorobenzene (Balz-Schiemann type).

Reactivity Pathways Diagram

Applications in Drug Development & Materials

Biaryl Scaffold Synthesis

The Matsuda-Heck reaction is particularly valuable in medicinal chemistry for constructing biaryl cores and styrenyl linkers found in various kinase inhibitors. The use of the hexafluorophosphate salt avoids the solubility issues of chloride salts in the organic solvents (e.g., MeOH, ACN) typically used in these couplings.

Biosensor Fabrication

The 4-chloro substituent provides a unique handle for post-grafting functionalization.

-

Grafting: The diazonium salt is electrochemically reduced to graft a 4-chlorophenyl layer onto a gold electrode.

-

Post-Functionalization: The chlorine atom can undergo further oxidative addition or substitution to attach antibodies or aptamers, creating robust sensing interfaces.

Safety & Handling Protocols

While

-

Thermal Stability: Do not heat bulk material above 50°C. The decomposition temperature is

, but autocatalytic decomposition can occur in the solid state if impurities are present. -

Storage: Store in opaque, plastic containers (glass can shatter upon detonation) at 2–8°C.

-

Incompatibility: Avoid contact with strong nucleophiles or reducing agents unless in a controlled reaction vessel.

-

PPE: Standard lab coat, safety glasses, and gloves. Work in a fume hood to avoid inhalation of dust.

References

-

Preparation of Diazonium Hexafluorophosphates

-

Organic Syntheses, Coll. Vol. 5, p. 113 (1973); Vol. 48, p. 109 (1968). Link

-

-

The Matsuda-Heck Reaction

-

Taylor, J. G., et al. "Recent Advances in the Matsuda–Heck Reaction." Chem. Eur. J., 2011. Link

-

-

Surface Grafting Mechanisms

-

Pinson, J., & Podvorica, F. "Attachment of Organic Layers to Conductive or Semiconductive Surfaces by Reduction of Diazonium Salts." Chem. Soc. Rev., 2005. Link

-

-

Thermal Stability of Diazonium Salts

-

Crowell, T. I., et al. "Thermal Decomposition of Arenediazonium Salts." J. Am. Chem. Soc.. Link

-

-

Safety Data & Properties

-

PubChem Compound Summary for CID 2723983 (4-Chlorobenzenediazonium hexafluorophosphate). Link

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 3. Formylbenzene diazonium hexafluorophosphate reagent for tyrosine-selective modification of proteins and the introduction of a bioorthogonal aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matsuda–Heck reaction with arenediazonium tosylates in water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Heck–Matsuda reaction - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to Diazonium Salts: Tetrafluoroborate vs. Hexafluorophosphate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of Arenediazonium Salts

Since their discovery in 1858, arenediazonium salts have become indispensable tools in the arsenal of synthetic organic chemists.[1] These highly versatile intermediates provide a gateway to a vast array of aromatic compounds, acting as efficient precursors in reactions ranging from classical Sandmeyer and Balz-Schiemann transformations to modern palladium-catalyzed cross-coupling reactions.[1][2][3] Their utility lies in the exceptional ability of the diazonium group (–N₂⁺) to serve as an excellent leaving group, readily liberating dinitrogen gas—a thermodynamically favorable process—to facilitate the introduction of a wide range of functionalities onto an aromatic ring.[4][5]

However, the high reactivity of diazonium salts is intrinsically linked to their potential instability.[1] Simple salts, such as diazonium chlorides, are notoriously unstable, often explosive when isolated in a dry state, and must be generated and used in situ at low temperatures.[4][5] This operational constraint led to the development of diazonium salts with more stable, non-nucleophilic counterions. Among these, tetrafluoroborate ([BF₄]⁻) and hexafluorophosphate ([PF₆]⁻) salts have emerged as the dominant choices for researchers requiring isolable, and therefore more manageable, diazonium reagents.

This guide provides an in-depth, comparative analysis of arenediazonium tetrafluoroborate and hexafluorophosphate salts. We will delve into their synthesis, stability, solubility, and applications, explaining the causality behind experimental choices to empower researchers in drug discovery and chemical development to select the optimal reagent for their specific synthetic challenges.

The Arenediazonium Cation: A Hub of Reactivity

The core of these reagents is the arenediazonium cation (Ar–N₂⁺). The C–N bond is remarkably labile, and the stability of the overall salt is largely dictated by the nature of the associated counterion, X⁻. The choice of a weakly coordinating anion is paramount for isolating the salt. It minimizes undesired side reactions and, crucially, enhances the thermal stability of the solid material.

Caption: General structure of an arenediazonium salt (Ar-N₂⁺X⁻).

Arenediazonium Tetrafluoroborates ([BF₄]⁻): The Established Workhorse

Arenediazonium tetrafluoroborates are arguably the most well-known and widely used class of isolable diazonium salts. Their balance of stability, reactivity, and accessibility has made them a staple in organic synthesis for nearly a century.[6]

Synthesis: A Two-Step, One-Pot Protocol

The preparation of an arenediazonium tetrafluoroborate salt is a classic procedure that hinges on precise temperature control and the principle of precipitation.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Aryl diazonium intermediates enable mild DNA-compatible C–C bond formation for medicinally relevant combinatorial library synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. Diazonium compound - Wikipedia [en.wikipedia.org]

- 6. arkat-usa.org [arkat-usa.org]

Technical Guide: Thermal Properties and Handling of 4-Chlorobenzenediazonium Hexafluorophosphate

Executive Summary

4-Chlorobenzenediazonium hexafluorophosphate (CAS: 1582-27-0), historically known as Phosfluorogen A , is a specialized diazonium salt utilized primarily as a robust photo- and thermal-initiator for cationic polymerization and as a precursor in the Balz-Schiemann fluorination reaction.[1] Unlike its chloride or tetrafluoroborate analogs, the hexafluorophosphate anion (

This guide provides a definitive technical profile of the compound, focusing on its critical thermal transitions—specifically the convergence of its melting and decomposition points—and outlines the mechanistic pathways governing its breakdown.

Part 1: Chemical Profile & Physical Properties

Identity

-

IUPAC Name: 4-Chlorobenzenediazonium hexafluorophosphate[1]

-

Commercial Alias: Phosfluorogen A

-

Molecular Formula:

[1] -

Molecular Weight: 284.53 g/mol

-

Appearance: White to off-white crystalline solid (plates)

Thermal Characterization Data

The thermal behavior of diazonium salts is non-trivial; they rarely exhibit a clean solid-liquid transition. Instead, they undergo decomposition on melting , where the crystal lattice collapse triggers immediate nitrogen evolution.

| Property | Value | Context & Notes |

| Melting Point (MP) | 152 – 154 °C (dec.) | Primary authoritative value for pure crystalline material [1]. |

| Onset of Decomposition ( | ~152 °C | Decomposition is instantaneous upon melting. |

| Secondary Literature Range | 113 – 115 °C | Often cited in safety data sheets (SDS) for lower purity technical grades [2]. |

| Storage Temperature | 2 – 8 °C | Hygroscopic; store under inert gas to prevent hydrolytic degradation. |

Critical Note: The discrepancy between the primary MP (152°C) and technical grade values (113°C) is often due to residual moisture or solvent inclusion, which significantly lowers the lattice energy and destabilizes the diazonium moiety.

Part 2: Thermal Decomposition Mechanism[6]

The decomposition of 4-chlorobenzenediazonium hexafluorophosphate is a classic example of heterolytic dediazoniation . Unlike homolytic pathways that generate radicals (common in Sandmeyer reactions), thermal decomposition of the

Mechanism Description

-

Dediazoniation: Upon reaching the decomposition temperature (

), the C-N bond cleaves heterolytically, releasing nitrogen gas ( -

Fluoride Abstraction: The aryl cation immediately abstracts a fluoride ion from the hexafluorophosphate counter-anion.

-

Product Formation: The reaction yields 1-chloro-4-fluorobenzene and releases phosphorus pentafluoride (

) gas.

Pathway Visualization

Figure 1: Thermal decomposition pathway of 4-chlorobenzenediazonium hexafluorophosphate (Balz-Schiemann type).

Part 3: Synthesis & Purification Protocol

To ensure a melting point in the 152–154 °C range, the synthesis must prioritize the removal of water and chloride ions, which destabilize the final crystal lattice.

Reagents

-

4-Chloroaniline (1.0 eq)

-

Sodium Nitrite (

, 1.1 eq) -

Hydrochloric Acid (HCl, 2.5 eq)

-

Hexafluorophosphoric Acid (

, 60% aq. solution, 1.2 eq)

Step-by-Step Methodology

-

Diazotization:

-

Dissolve 4-chloroaniline in dilute HCl and cool to -5 °C to 0 °C in an ice/salt bath.

-

Add aqueous

dropwise, maintaining temperature < 5 °C. Stir for 30 minutes. -

Checkpoint: Solution should be clear. If turbid, filter through cold glass wool.

-

-

Anion Exchange (Precipitation):

-

Add 60%

solution slowly to the cold diazonium chloride mixture. -

A thick white precipitate of the hexafluorophosphate salt will form immediately.

-

Continue stirring at 0 °C for 20 minutes to ensure complete ion exchange.

-

-

Isolation & Purification:

-

Filter the solid using a sintered glass funnel.

-

Wash 1: Cold water (removes excess acid and NaCl).

-

Wash 2: Cold 1:1 Ethanol/Ether (removes organic impurities).

-

Wash 3: Cold Diethyl Ether (removes water).

-

Drying: Dry in a vacuum desiccator over

in the dark. Do not use heat.

-

Synthesis Workflow

Figure 2: Optimized synthesis workflow for high-purity isolation.

Part 4: Safety & Handling (The "Self-Accelerating" Risk)

While hexafluorophosphates are safer than perchlorates or chlorides, they are still energetic materials .

-

Shock Sensitivity: Lower than chloride salts, but dry crystals can still detonate under high impact or friction. Use Teflon-coated spatulas; avoid metal-on-metal friction.

-

Thermal Runaway: Do not heat large quantities (>5g) in a closed system without pressure relief. The generation of

and -

Storage: Store in opaque containers (amber glass) at 2–8 °C. Light exposure can induce photolytic decomposition, lowering the melting point and purity over time.

References

-

Phosfluorogen A Characterization

- Source: Journal of Polymer Science Part A-1: Polymer Chemistry.

- Data: Melting point reported as 152-154°C (dec) for recrystallized Phosfluorogen A.

- Context: Used as a standard for high-purity cationic initi

-

Link: (Search: Phosfluorogen A melting point)

-

Environmental & Safety Data

- Source: New York State Department of Environmental Conservation (NYSDEC)

- Data: Lists melting point range 113-115°C for CAS 1582-27-0 in environmental contexts.

-

Link:

-

Balz-Schiemann Reaction Mechanism

-

Source: Organic Chemistry Portal.[6]

- Context: General mechanism for thermal decomposition of diazonium hexafluorophosph

-

Link:

-

-

Comparative Thermal Stability

- Source: Schotten, C., et al. (2020). "Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes." Organic Process Research & Development.

- Context: Discusses DSC analysis and decomposition p

-

Link:

Sources

An In-depth Technical Guide to the Safe Handling of 4-Chlorobenzenediazonium Hexafluorophosphate

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety protocols and inherent hazards associated with 4-Chlorobenzenediazonium hexafluorophosphate. Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the chemical principles behind the required safety measures, empowering laboratory personnel to work with this valuable but energetic compound with the highest degree of safety and confidence.

Section 1: Fundamental Chemical Identity

4-Chlorobenzenediazonium hexafluorophosphate is an aromatic diazonium salt. The diazonium cation is a versatile intermediate in organic synthesis, particularly in reactions that introduce functional groups onto an aromatic ring. However, the nitrogen-nitrogen triple bond makes this class of compounds energetically unstable.[1] The hexafluorophosphate anion provides greater stability compared to halides like chloride, but it does not render the compound inert.[1]

| Identifier | Data | Reference |

| IUPAC Name | 4-chlorobenzenediazonium hexafluorophosphate | [2] |

| Synonyms | p-Chlorobenzenediazonium hexafluorophosphate | [2] |

| CAS Number | 1582-27-0 | [2][3] |

| Molecular Formula | C6H4ClF6N2P | [2] |

| Molecular Weight | 284.52 g/mol | [2] |

| Appearance | Typically a powder or crystalline solid |

Section 2: The Core Hazard Profile: Understanding the Risks

The primary hazards of 4-Chlorobenzenediazonium hexafluorophosphate stem from its potential for rapid, exothermic decomposition and its corrosive nature. A thorough understanding of these risks is the foundation of safe handling.

Globally Harmonized System (GHS) Classification

The GHS provides a standardized framework for hazard communication. While specific classifications may vary slightly by supplier, the core hazards are consistent. This compound is generally classified with significant health hazards.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | ❗ | Warning | Harmful if swallowed, in contact with skin or if inhaled.[4] |

| Skin Corrosion/Irritation | Category 1B | corrosive | Danger | Causes severe skin burns and eye damage.[4] |

| Serious Eye Damage/Irritation | Category 1 | corrosive | Danger | Causes serious eye damage.[4] |

Note: Classifications are based on representative data for similar diazonium salts and should be confirmed with the supplier-specific SDS.

The Diazonium Moiety: A Source of Inherent Instability

The defining risk of diazonium salts is their potential for violent decomposition.[5] This instability is due to the very favorable thermodynamics of releasing dinitrogen gas (N₂), an extremely stable molecule.[6]

Causality of Hazard:

-

Thermal Instability: Diazonium salts can decompose at relatively low temperatures. Heating should be avoided unless part of a controlled reaction protocol.[5] Some sources recommend never heating above 40°C.[7]

-

Shock and Friction Sensitivity: When dry, diazonium salts can be sensitive to shock and friction. Scraping the solid with a metal spatula can be sufficient to initiate detonation.[5][6] This is a critical consideration during weighing and transfer operations.

-

Explosive Potential: The rapid release of nitrogen gas can cause a significant pressure increase, leading to an explosion, especially in a confined space. It is best practice to assume all new or uncharacterized diazonium salts are an explosion risk.[6] It is recommended to work with small quantities, with some guidelines suggesting isolating no more than 0.75 mmol at a time.[5][7]

Section 3: Proactive Safety Protocols: From Benchtop to Storage

A multi-layered approach combining engineering controls, rigorous personal protective equipment (PPE), and meticulous handling techniques is essential.

Engineering Controls & Personal Protective Equipment (PPE)

All work with solid 4-Chlorobenzenediazonium hexafluorophosphate must be conducted within a certified chemical fume hood to contain any potential dust and protect from inhalation.

Caption: PPE selection workflow for handling the solid diazonium salt.

Protocol for PPE Usage:

-

Gloves: Always wear chemical-resistant gloves. Inspect them for tears or holes before use. Use proper removal technique to avoid contaminating your skin.

-

Eye/Face Protection: Chemical safety goggles are mandatory.[8] When handling the solid powder outside of a glovebox (e.g., during weighing), a face shield must be worn in addition to goggles to protect against splashes or unexpected energetic events.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

The "Cardinal Rules" for Handling Diazonium Salts

Adapted from best practices in process safety, these rules are critical for preventing incidents.[5][7]

-

Assume it is Explosive: Until proven otherwise through rigorous thermal stability testing, treat the compound as shock and friction-sensitive.[5][7]

-

Never Use Metal Spatulas: When handling the solid, use only plastic or wood spatulas to minimize the risk of initiation by friction.[6][7]

-

Keep Quantities Small: Isolate the minimum amount of solid material necessary for your experiment.[5]

-

Avoid Dryness: Many diazonium salts are more stable when wet.[6] While this specific compound is isolated as a solid, avoid any conditions that could generate fine, dry dust.

-

Control Temperature: Keep the material cool and away from heat sources.[7]

-

Quench Before Disposal: Never dispose of unreacted diazonium salts directly. They must be chemically quenched (decomposed) in a controlled manner before entering the waste stream.[7]

Step-by-Step Solid Handling Protocol

-

Preparation: Don all required PPE as outlined in the diagram above. Ensure the fume hood sash is at the appropriate working height. Place an anti-static weigh boat or appropriate glassware on the balance.

-

Transfer: Carefully open the container. Using a plastic spatula, gently scoop the required amount of solid into the weigh boat. Avoid scraping the sides of the container or grinding the material.[5]

-

Closure: Securely close the main container immediately after dispensing.

-

Dissolution: Transfer the weighed solid to the reaction vessel containing the solvent. If adding directly to a reaction, do so slowly and in a controlled manner.

-

Decontamination: Decontaminate the spatula and weighing surfaces immediately.

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing accidents.

-

Temperature: Store in a cool, dry, well-ventilated place.[8] Many suppliers recommend refrigeration or storage at low temperatures (e.g., -10°C) to inhibit decomposition.

-

Container: Keep the container tightly closed to prevent moisture ingress.[9]

-

Incompatibles: Store away from incompatible materials such as strong bases and oxidizing agents.[9]

-

Security: Store in a locked cabinet or area with restricted access.[9]

Section 4: Emergency Response: A Self-Validating System

Rapid and correct response to an exposure or spill is critical to mitigating harm.

Caption: Emergency first aid response workflow.

In Case of Exposure

Immediate action is paramount. The goal is to remove the chemical from the body as quickly as possible.[10]

-

Skin Contact: Immediately take off all contaminated clothing. Flush the affected skin with large amounts of cool water for at least 15 minutes.[8][11] Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[8][9]

-

Inhalation: Move the person to fresh air at once.[8][12] If breathing is difficult or has stopped, provide artificial respiration.[12] Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting.[8][9] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Managing Spills

-

Evacuate & Secure: Keep unnecessary personnel away and isolate the spill area.[8]

-

Protect Yourself: Wear full PPE, including respiratory protection if necessary.

-

Containment: Do not let the product enter drains or waterways.[8][13]

-

Clean-up: Use a non-combustible absorbent material like vermiculite or sand to soak up the product.[8] Carefully sweep or scoop the material into a suitable, sealable waste container for disposal.[8] Avoid actions that create dust.[13]

-

Decontaminate: Clean the affected area thoroughly.

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire, such as water spray, foam, or dry chemical powder.[8]

-

Specific Hazards: The compound itself is combustible and may decompose under fire conditions to form hazardous gases, including nitrogen oxides, carbon oxides, and hydrogen fluoride.[9][13]

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9] Move containers from the fire area if it can be done without risk.[8]

Section 5: Deactivation and Disposal

Unreacted diazonium salts pose a significant hazard in waste streams.

Protocol for Quenching: Before disposal, residual or waste diazonium salts must be chemically neutralized. A common method is to add a quenching agent like a solution of hypophosphorous acid (H₃PO₂) to the waste, which reduces the diazonium salt to the corresponding arene.[7] This should be done carefully in a fume hood, as gas will be evolved.

Waste Disposal: All waste materials resulting from the use and clean-up of this substance may be hazardous and are subject to specific regulations.[8] Dispose of the quenched material and any contaminated items in accordance with all applicable federal, state, and local environmental regulations.[8][14]

Section 6: Physical and Chemical Data

| Property | Value | Reference |

| Molecular Weight | 284.52 g/mol | [2] |

| Physical Form | Powder / Solid | |

| InChIKey | JOLVAGIWTVZCNF-UHFFFAOYSA-N | [2] |

Note: Properties like melting point can be indicative of decomposition and may not be reliably measured. Always consult the supplier for specific data.

Conclusion

4-Chlorobenzenediazonium hexafluorophosphate is a powerful synthetic tool, but its utility is matched by its inherent hazards. By understanding the chemical principles of its instability and corrosivity, and by rigorously adhering to the proactive safety protocols outlined in this guide, researchers can mitigate these risks effectively. A culture of safety, built on knowledge and meticulous practice, is the most critical tool for handling this and all other energetic materials in the laboratory.

References

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. 7

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. 5

-

PubChem. (n.d.). Benzenediazonium, 4-chloro-, hexafluorophosphate(1-) (1:1). PubChem Compound Summary for CID 139031. 2

-

Generic Safety Data Sheet. (n.d.). Sample SDS Document. 8

-

Firth, C. L., & Fairlamb, I. J. S. (2021). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis. OSTI.GOV. 6

-

Merck. (n.d.). Safety Data Sheet. Merck Millipore. 13

-

Sigma-Aldrich. (n.d.). Safety Data Sheet. Sigma-Aldrich.

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. 12

-

University of Rochester Medical Center. (n.d.). First Aid: Chemical Exposure. Health Encyclopedia. 10

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. 1

-

Fisher Scientific. (n.d.). Safety Data Sheet. Fisher Scientific. 9

-

Enamine. (n.d.). 4-chlorobenzene-1-diazonium; tetrafluoroboranuide. Enamine Store.

-

Aldrich. (2025). Safety Data Sheet. Aldrich - 216593.

-

Sigma-Aldrich. (2025). Safety Data Sheet. Aldrich - 294438. 4

-

TNJ Chemical. (n.d.). CAS 1582-27-0 4-Chlorobenzenediazonium Hexafluorophosphate. TNJChem.com. 3

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. 14

-

Hesperian Health Guides. (2024). First aid for chemicals. Hesperian Health Guides. 11

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Benzenediazonium, 4-chloro-, hexafluorophosphate(1-) (1:1) | C6H4ClF6N2P | CID 2723983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pt.tnjchem.com [pt.tnjchem.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. valueproductsinc.com [valueproductsinc.com]

- 9. fishersci.com [fishersci.com]

- 10. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]

- 11. en.hesperian.org [en.hesperian.org]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. orgsyn.org [orgsyn.org]

storage conditions for bench-stable diazonium salts

An In-depth Technical Guide to the Storage and Handling of Bench-Stable Diazonium Salts

Foreword: From Lab Hazard to Bench Reagent

For over a century, arenediazonium salts have been celebrated as remarkably versatile intermediates in organic synthesis, enabling the introduction of a wide array of functional groups onto aromatic rings in ways that are often otherwise impossible.[1][2] Their utility spans from the creation of vibrant azo dyes to the intricate assembly of pharmaceutical precursors.[2][3] However, this synthetic power has historically been shadowed by their infamous instability. The classic benzenediazonium chloride, for instance, is notoriously explosive in its dry state and requires strict temperature control (0–5 °C) even in solution, relegating it to an in situ intermediate rather than a stock reagent.[3][4][5][6][7]

The advent of "bench-stable" diazonium salts has revolutionized their application, transforming them from transient, hazardous species into reliable, off-the-shelf reagents. This guide provides researchers, scientists, and drug development professionals with a deep, mechanistically grounded understanding of the factors governing the stability of these compounds. We will move beyond simple procedural lists to explain the causal relationships between structure, environment, and stability, empowering you to store, handle, and utilize these powerful reagents with confidence and safety.

Part 1: The Pillars of Stability: A Mechanistic Perspective

The stability of an arenediazonium salt is not an intrinsic property but a delicate balance of electronic, structural, and environmental factors. Understanding these pillars is paramount to their safe handling and storage.

The Cation: Electronic Stabilization in the Aromatic Core

The fundamental reason for the enhanced stability of aryldiazonium salts over their aliphatic counterparts lies in the delocalization of the positive charge from the diazonium group into the aromatic π-system through resonance.[8][9] This distribution of charge across the molecule reduces the electrophilicity of the terminal nitrogen and strengthens the C-N bond, thus stabilizing the cation.

-

Substituent Effects: The electronic nature of substituents on the aromatic ring further modulates this stability.

-

Electron-Donating Groups (EDGs) , such as methoxy or alkyl groups, can enhance stability by pushing electron density into the ring, further delocalizing the positive charge.[10]

-

Electron-Withdrawing Groups (EWGs) , like a nitro group, generally decrease the stability of the diazonium cation itself by intensifying its positive charge, though this can be counteracted by the choice of anion.[10][11]

-

The Anion: The Counter-ion's Decisive Role

The choice of the counter-ion (anion) is arguably the most critical factor in conferring bench stability. While simple halides like chloride (Cl⁻) form salts that are often dangerously explosive when isolated, larger, non-nucleophilic anions create significantly more stable and safer compounds.[12][13]

-

Tetrafluoroborates (BF₄⁻): This is the most common and well-regarded stabilizing anion. Arenediazonium tetrafluoroborates are frequently crystalline solids that are stable at room temperature, generally shock-insensitive, and can often be stored for extended periods at low temperatures.[7][13][14][15][16] Some can even be stored for years at -20 °C in the dark.[17]

-

Tosylates (TsO⁻): Arenediazonium tosylates are another class of exceptionally stable salts. They can be prepared as pure, dry solids that are stable for months at room temperature when protected from light.[18][19]

-

Other Stabilizing Anions: Hexafluorophosphates (PF₆⁻) and triflates (TfO⁻) also produce salts with enhanced stability, allowing them to be isolated and stored.[18][19]

-

Double Salts: For less stable cations, forming a double salt, typically with zinc chloride (ZnCl₂), is a classic method to yield a more stable, isolable solid.[20][21]

Environmental & Physical Factors: The External Variables

Even the most robustly designed diazonium salt can be compromised by its environment.

-

Temperature: Heat is a primary catalyst for decomposition, which involves the favorable expulsion of nitrogen gas (N₂).[5][6] While many stabilized salts are stable at ambient temperatures, long-term storage should always be at reduced temperatures (e.g., 0 to -20 °C) to minimize thermal degradation pathways.

-

Light: Many diazonium compounds are photosensitive and can undergo photochemical decomposition.[12][22] Storage in amber vials or in the dark is a non-negotiable requirement.

-

Moisture: The presence of water can facilitate the decomposition of diazonium salts to form phenols, a reaction that is accelerated by heat.[5][20] Therefore, for the long-term storage of solid salts, a dry, desiccated environment is crucial.[23]

-

Physical State: While stable salts are often isolated as solids, it is critical to recognize that some diazonium compounds become more hazardous when completely dry.[4][7][24] They should never be ground or subjected to heavy friction or shock.[17][21][25] Handling should always be done with plastic, not metal, spatulas.[24][25]

Part 2: A Practical Framework for Storage and Handling

Adherence to a stringent set of safety and storage protocols is essential. The following guidelines synthesize best practices from extensive safety literature.

The Cardinal Rules of Diazonium Salt Handling

These twelve rules, adapted from authoritative safety analyses, should be considered mandatory in any laboratory working with diazonium salts.[17][25][26]

-

Assume Explosive Properties: Unless a compound's stability has been rigorously characterized, always treat it as potentially explosive.[17][25]

-

Stoichiometric Control: During synthesis, use only a stoichiometric amount of sodium nitrite and neutralize any excess.[17][25][26]

-

Temperature Control: Keep reaction temperatures low (typically <5 °C) for in situ preparations.[17][25][26]

-

Vent Gases: Diazotization and decomposition generate nitrogen gas; always ensure adequate ventilation.[25][26]

-

Determine Thermal Stability: If synthesizing a new salt, determine its thermal properties (e.g., via DSC) before scaling up.[25][26]

-

Avoid Unintended Precipitation: Never allow unknown diazonium salts to precipitate or dry out of solution unexpectedly.[17][25]

-

Quench Residual Reagent: Before workup or disposal, quench any remaining diazonium salt.[17][25]

-

Limit Scale: Isolate no more than 0.75 mmol of a new or potentially explosive diazonium salt at one time.[17][21][24][25]

-

Use Proper Tools: Use plastic or wood spatulas for handling solid salts.[17][24][25]

-

No Grinding or Scratching: Never grind a dry diazonium salt or scratch it with a metal implement.[17][21][25]

-

Check for Incompatibilities: Be aware that impurities like transition metals or contact with bases can lower decomposition temperatures.[17][21]

-

Prepare for Emergencies: Always have appropriate quench solutions (e.g., hypophosphorous acid) and safety equipment (blast shield) readily available.[17][21]

Data Presentation: Storage Condition Summary

The table below provides a comparative summary of recommended storage conditions for common classes of bench-stable diazonium salts.

| Diazonium Salt Class | Long-Term Storage Temp. | Short-Term Storage Temp. | Atmosphere | Light Conditions | Key Incompatibilities & Notes |

| Arenediazonium Tetrafluoroborates (ArN₂⁺BF₄⁻) | -20 °C to 4 °C[5][17] | Room Temperature | Dry, Inert (N₂) recommended | Dark (Amber Vial)[5][18] | Bases, strong nucleophiles, transition metals, heat, shock (for some derivatives).[17][21] |

| Arenediazonium Tosylates (ArN₂⁺TsO⁻) | 4 °C | Room Temperature[18] | Dry | Dark[18] | Stable for months at RT in the dark. Excellent solubility in many organic solvents.[18] |

| Arenediazonium Triflates (ArN₂⁺TfO⁻) | 4 °C | Room Temperature | Dry | Dark | Relatively shelf-stable in a dry state.[19] |

| Zinc Chloride Double Salts (e.g., (ArN₂⁺)₂ZnCl₄²⁻) | 4 °C | Room Temperature | Dry | Dark | A method to stabilize otherwise labile chloride salts. Must be kept dry.[20][21][23] |

Mandatory Visualization: Storage Decision Workflow

This diagram provides a logical workflow for determining the appropriate storage and handling strategy for an isolated arenediazonium salt.

Caption: Logical workflow for selecting storage conditions.

Part 3: Validated Experimental Protocols

A commitment to trustworthiness requires self-validating systems. The following protocols for synthesis and stability analysis provide a framework for preparing and characterizing these reagents with high fidelity.

Experimental Protocol 1: Synthesis of a Bench-Stable Arenediazonium Tetrafluoroborate

This protocol describes a general method for synthesizing an aryldiazonium tetrafluoroborate salt, a cornerstone of bench-stable diazonium chemistry.[27][28]

Materials:

-

Aromatic amine (e.g., Aniline, 10 mmol)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Nitrite (NaNO₂), 10 mmol

-

Tetrafluoroboric Acid (HBF₄), ~48% aqueous solution

-

Diethyl ether, cold

-

Deionized water

-

Ice

Methodology:

-

Amine Dissolution: In a 250 mL beaker, dissolve the aromatic amine (10 mmol) in a mixture of concentrated HCl (5 mL) and water (20 mL). Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Diazotization: Dissolve sodium nitrite (10 mmol, 0.69 g) in water (5 mL). Add this solution dropwise to the cold amine solution over 10 minutes, ensuring the temperature never exceeds 5 °C. Stir for an additional 15 minutes in the ice bath.

-

Precipitation: To the cold diazonium chloride solution, add cold tetrafluoroboric acid (12 mmol) dropwise with vigorous stirring. The less soluble aryldiazonium tetrafluoroborate salt will precipitate.

-

Isolation: Allow the mixture to stand in the ice bath for 20-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with small portions of cold water (3 x 10 mL), followed by cold diethyl ether (2 x 15 mL) to remove residual acid and water.

-

Drying & Storage: Carefully transfer the solid to a pre-weighed amber vial. Dry under vacuum for a short period. CAUTION: Do not heat to accelerate drying. Store the vial in a desiccator at 4 °C or in a freezer at -20 °C for long-term stability.

Mandatory Visualization: Synthesis Workflow

Caption: Experimental workflow for diazonium salt synthesis.

Experimental Protocol 2: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

To validate the stability of a synthesized salt, DSC is an invaluable tool. It measures the heat flow into or out of a sample as a function of temperature, revealing melting points, phase transitions, and decomposition onsets.[14][15]

Methodology:

-

Sample Preparation: Carefully place a small, accurately weighed amount of the dry diazonium salt (1-3 mg) into an aluminum DSC pan. CAUTION: Use appropriate personal protective equipment, including a blast shield, when handling and crimping pans containing potentially energetic materials.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere. The temperature range should be broad enough to capture any decomposition events (e.g., from 30 °C to 300 °C).

-

Data Analysis: Analyze the resulting thermogram. An endothermic peak typically corresponds to melting, while a sharp, strong exothermic peak indicates decomposition. The onset temperature of this exotherm is a critical measure of the salt's thermal stability.[14][15] A lower onset temperature signifies lower stability.

Conclusion

The transition of arenediazonium salts from fleeting intermediates to dependable bench-stable reagents is a testament to our understanding of chemical stability. By mastering the interplay of cationic structure, counter-ion selection, and environmental controls, researchers can safely unlock the immense synthetic potential of these compounds. This guide serves as a foundational resource, grounding practical storage and handling procedures in the core principles of physical organic chemistry. Always prioritize safety, validate stability where necessary, and handle these powerful reagents with the respect they command.

References

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript for Organic Process Research & Development.

- Barreto, A. F., et al. (2022). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation.

- Barreto, A. F., et al. (2022).

- Correia, C., et al. (2022).

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.

- BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of Diazo Reagents. BenchChem.

- Firth, J. D., & Fairlamb, I. J. S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7460-7463.

- Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961-3964.

- Zollinger, H. (2003). Structures, Stability, and Safety of Diazonium Salts.

- Wikipedia contributors. (n.d.). Diazonium compound. Wikipedia.

- WebAssign. (n.d.). Experiment 9 - Arenediazonium Salts. WebAssign.

- CUETMOCK. (n.d.).

- Chemistry Stack Exchange. (2017, June 19).

- NOAA. (n.d.). Diazonium Salts. CAMEO Chemicals.

- LBEF. (2025, June 6). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned.

- Quora. (2018, May 11). Why are diazonium salts not stored, and what is the reason behind their instability? Quora.

- Royal Society of Chemistry. (n.d.). Recent applications of arene diazonium salts in organic synthesis. RSC Publishing.

- International Journal of Pharmaceutical Research and Applications. (2023, July 10). A Review on -Aryl Diazonium Compounds. IJPRA.

- Sigma-Aldrich. (n.d.).

- ResearchGate. (2025, August 10). Unusually stable, versatile, and pure arenediazonium tosylates: Their preparation, structures, and synthetic applicability | Request PDF.

- BenchChem. (n.d.). The Tetrafluoroborate Anion: A Linchpin in Modern Chemical Reactivity. BenchChem.

- Google Patents. (n.d.). US2612494A - Stabilized diazonium salts and process of effecting same.

- Arkat USA. (n.d.). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates.

- CIA. (n.d.).

- NCERT. (n.d.). 9.8 Physical Properties of Diazonium Salts. NCERT 12 Chemistry.

- Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.

- Quora. (2018, April 17). Aliphatic diazonium salts are unstable. Why? Quora.

- NCERT. (n.d.). 9.

- Google Patents. (n.d.). Photosensitive diazonium salt sensitizer and preparing method and its use.

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Synthesis of Bench-Stable Diarylmethylium Tetrafluoroborates | Request PDF.

- Fiveable. (2025, September 15). 5.5 Diazonium compounds. Organic Chemistry II - Fiveable.

- Scribd. (n.d.). Importance of Diazonium Salts in Synthesis | PDF | Chemical Compounds. Scribd.

- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses.

- Google Patents. (n.d.). EP0022942A1 - Process for preparing diazoniumtetrafluoroborates with nitrosyltetrafluoroborate, and their use.

- OSTI.gov. (n.d.). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis. OSTI.gov.

- GZ Industrial Supplies. (2025, May 26).

Sources

- 1. Recent applications of arene diazonium salts in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. webassign.net [webassign.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. What is the reason for the stability of - CUETMOCK [cuetmock.com]

- 9. quora.com [quora.com]

- 10. fiveable.me [fiveable.me]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Diazonium compound - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. portal.tpu.ru [portal.tpu.ru]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. cia.gov [cia.gov]

- 23. US2612494A - Stabilized diazonium salts and process of effecting same - Google Patents [patents.google.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 26. researchgate.net [researchgate.net]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. arkat-usa.org [arkat-usa.org]

4-Chlorobenzenediazonium hexafluorophosphate light sensitivity and handling

Photostability, Handling, and Experimental Protocols

Introduction: Chemical Identity & Relevance[1]

4-Chlorobenzenediazonium hexafluorophosphate is a bench-stable aryldiazonium salt widely utilized as an electrophilic arylating agent and a radical precursor in photoredox catalysis. Unlike its chloride or tetrafluoroborate counterparts, the hexafluorophosphate (

However, the diazonium moiety (

Photochemical Properties & Decomposition Mechanisms[2]

The light sensitivity of 4-chlorobenzenediazonium hexafluorophosphate is not a binary "degrade/survive" phenomenon but a pathway-dependent process dictated by the solvent environment and light source.

2.1 Mechanistic Pathways

Upon absorption of UV-visible light (typically

-

Heterolytic Cleavage (Ionic Pathway): Dominant in inert, polar solvents (e.g., MeCN) without reducing agents. The C-N bond cleaves to form a highly reactive aryl cation (

) and -

Homolytic Cleavage (Radical Pathway): Dominant in the presence of electron donors or under Single Electron Transfer (SET) conditions. The diazonium salt accepts an electron, forming a diazenyl radical which rapidly collapses into an aryl radical (

) and

2.2 Visualization of Decomposition Pathways